molecular formula C₉H₁₃N₅O₄ B001264 Ganciclovir CAS No. 82410-32-0

Ganciclovir

Cat. No. B001264
CAS RN: 82410-32-0
M. Wt: 255.23 g/mol
InChI Key: IRSCQMHQWWYFCW-UHFFFAOYSA-N
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Description

Ganciclovir is a synthetic nucleoside analog of guanosine, primarily used in the treatment of cytomegalovirus (CMV) infections. This compound exhibits a broad spectrum of antiviral activity against members of the herpesvirus family and some other DNA viruses. It functions by mimicking the structure of deoxyguanosine triphosphate (dGTP), integrating into viral DNA during replication and effectively halting the process due to its inability to properly pair, leading to premature chain termination (Faulds & Heel, 2012).

Synthesis Analysis

The synthesis of Ganciclovir involves several key steps to introduce the guanine base and the side chain structure characteristic of this molecule. Recent advancements in synthesis techniques have allowed for more efficient production and modification of Ganciclovir to enhance its delivery and efficacy. For instance, the synthesis of long-chain lipid prodrugs of Ganciclovir aims to improve its lipophilicity and bioavailability, indicating a strategic direction towards enhancing its therapeutic potential through structural modification (Cholkar et al., 2014).

Molecular Structure Analysis

The molecular structure of Ganciclovir is critical to its antiviral mechanism. It is structurally similar to dGTP, allowing it to compete with dGTP for incorporation into viral DNA. Once incorporated, it induces DNA chain termination. This structural mimicry is central to its effectiveness as an antiviral agent, and structural analyses have played a crucial role in understanding and improving Ganciclovir's antiviral activity (Sarbajna et al., 2011).

Chemical Reactions and Properties

Ganciclovir undergoes several chemical reactions within the body to become active. Initially, it is monophosphorylated by viral or cellular kinases. Subsequently, cellular kinases further phosphorylate it to its active triphosphate form, Ganciclovir triphosphate (GCV-TP), which is then incorporated into viral DNA. This process underlines the importance of cellular and viral enzymes in the activation of Ganciclovir and its subsequent incorporation into viral DNA, which is crucial for its antiviral activity (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of Ganciclovir, including its solubility, stability, and crystalline forms, significantly influence its pharmacokinetics and pharmacodynamics. Studies on crystal modifications of Ganciclovir have identified multiple polymorphic forms, which can affect its bioavailability and therapeutic effectiveness. Understanding these properties is essential for the formulation of Ganciclovir in various pharmaceutical preparations (Sarbajna et al., 2011).

Chemical Properties Analysis

Ganciclovir's chemical properties, such as its reactivity and interaction with biological molecules, are pivotal to its function as an antiviral agent. Its ability to undergo phosphorylation and integrate into viral DNA is a direct consequence of its chemical structure, mimicking nucleosides. These properties are explored through various analytical techniques, including spectroscopy and chromatography, to understand its mechanism of action and interactions at the molecular level (Billat et al., 2016).

Scientific Research Applications

  • Central Nervous System Applications : Ganciclovir can penetrate the cerebrospinal fluid (CSF) following intravenous administration. This property is particularly useful in gene therapy trials for central nervous system (CNS) or leptomeningeal tumors (Serabe et al., 1999).

  • Pharmacokinetic Studies : A stable isotope analog of ganciclovir, [8-13C–7,9-15N2]-ganciclovir, is used in pharmacokinetic studies to monitor systemic exposure in patients (Zheng et al., 2006).

  • Gene Therapy for CNS Disorders : HSV-TK gene therapy combined with ganciclovir treatment can selectively kill tumor cells in the brain, showing potential for treating CNS disorders, including cancer (Barba et al., 1993).

  • In Vivo Gene Therapy : Ganciclovir treatment in thymidine kinase gene therapy leads to cell size reduction, increased intracellular viscosity, and potential reduction in the hydrodynamic radii of macromolecular components, indicating apoptotic responses in tumor cells (Hakumäki et al., 1998).

  • Antiviral Drug for Herpes Viruses : Ganciclovir is widely used in the treatment of herpes viruses and has been studied for its structure and interaction with DNA, enhancing its use in gene therapy for cancer treatment (Foti et al., 1997).

  • Ocular Bioavailability in CMV Retinitis Treatment : A thermosenstive PBLA-PEG-PBLA in situ hydrogel has been developed as a promising carrier for ganciclovir for intravitreal injection, achieving sustained drug release and improved ocular bioavailability in cytomegalovirus (CMV) retinitis treatment (Wang et al., 2017).

  • Prevention of Chronic Graft Dysfunction : Ganciclovir, combined with mycophenolate mofetil (MMF), protects kidney graft recipients from chronic graft dysfunction caused by CMV disease, independent of acute rejection (Giral et al., 2001).

Safety And Hazards

Ganciclovir is considered a potential human carcinogen, teratogen, and mutagen. It is also considered likely to cause inhibition of spermatogenesis . It is commonly associated with a range of serious haematological adverse effects .

Future Directions

Ganciclovir is currently used for induction and maintenance in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, including patients with acquired immunodeficiency syndrome (AIDS) . Future research and clinical translation are needed to further understand and improve the use of Ganciclovir .

properties

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCQMHQWWYFCW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107910-75-8 (mono-hydrochloride salt)
Record name Ganciclovir [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID8041032
Record name Ganciclovir
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Molecular Weight

255.23 g/mol
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Physical Description

Solid
Record name Ganciclovir
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Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L
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Mechanism of Action

Ganciclovir's antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK). TK catalyzes phosphorylation of ganciclovir to the monophosphate, which is then subsequently converted into the diphosphate by cellular guanylate kinase and into the triphosphate by a number of cellular enzymes. In vitro, ganciclovir triphosphate stops replication of herpes viral DNA. When used as a substrate for viral DNA polymerase, ganciclovir triphosphate competitively inhibits dATP leading to the formation of 'faulty' DNA. This is where ganciclovir triphosphate is incorporated into the DNA strand replacing many of the adenosine bases. This results in the prevention of DNA synthesis, as phosphodiester bridges can longer to be built, destabilizing the strand. Ganciclovir inhibits viral DNA polymerases more effectively than it does cellular polymerase, and chain elongation resumes when ganciclovir is removed., Although the exact mechanism(s) of action of ganciclovir has not been fully elucidated, it appears that the drug exerts its antiviral effect on human cytomegalovirus and the other human herpesviruses by interfering with DNA synthesis via competition with deoxyguanosine for incorporation into viral DNA and by being incorporated into growing viral DNA chains. The active phosphorylated form of ganciclovir can both competitively inhibit viral DNA polymerase and be incorporated into growing DNA chains as a false nucleotide, thus interfering with chain elongation (prematurely terminating DNA synthesis) and/or resulting in formation of a mutant DNA chain and thereby inhibiting viral replication. Ganciclovir triphosphate apparently has no effect on viral protein or RNA synthesis. Cellular alpha-DNA polymerase also is inhibited by the drug, but generally at concentrations higher than those required for inhibition of viral DNA polymerase. In human bone marrow cells, the IC50 (concentration of drug that produces 50% inhibition of cell division) has been reported as 9.95 ug/ml., Unchanged ganciclovir does not appear to possess antiviral activity. Instead, the antiviral activity appears to depend principally on intracellular conversion of the drug to ganciclovir triphosphate. The formation of ganciclovir monophosphate appears to be the rate limiting step in the formation of ganciclovir triphosphate. In vitro in herpes viruses, ganciclovir triphosphate functions both as substrate for, and a preferential inhibitor of, viral DNA polymerase and as a false nucleotide base. In cells infected with herpes simplex virus type 1 or 2 or varicella-zoster virus, ganciclovir is converted to ganciclovir monophosphate via virus-coded thymidine kinase. The pathway for conversion to the monophosphate in cells infected with Epstein-Barr virus or cytomegalovirus is unclear; these viruses do not code for thymidine kinase, and a cellular deoxyguanosine kinase, found in the cytosol and in mitochondria, may be involved. In cytomegalovirus infected cells, increased concentrations of deoxyguanosine kinase (mitochondrial origin) have been detected, suggesting that the virus may induce production of the enzyme. Subsequent phosphorylation occurs via cellular kinases (including guanylate kinase, phosphoglycerate kinase, and nucleoside diphosphate kinase) to the diphosphate and then the active triphosphate form., Ganciclovir appears to be principally virustatic rather than virucidal in action. Following removal of the drug from the culture medium in vitro, viral DNA synthesis, which previously was inhibited, resumes, resulting in restored viral replication. In addition, clinical evidence of reactivated disease suggests that ganciclovir acts principally to suppress virus activity and that eradication of the virus does not appear to occur.
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Product Name

Ganciclovir

Color/Form

Crystals from methanol, White to off-white solid

CAS RN

82410-32-0
Record name Ganciclovir
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Record name 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one
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Melting Point

250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105,000
Citations
CS Crumpacker - New England Journal of Medicine, 1996 - Mass Medical Soc
… ganciclovir's mechanisms of action and resistance and discuss the clinical effectiveness of intravenous and oral ganciclovir… of ganciclovir and acyclovir, large amounts of ganciclovir …
Number of citations: 595 www.nejm.org
AA Al-Badr, TDS Ajarim - Profiles of Drug Substances, Excipients and …, 2018 - Elsevier
… Ganciclovir is given by intravenous infusion as the sodium salt but doses are expressed in terms ganciclovir 54.3 mg of ganciclovir sodium is equivalent to about 50 mg of ganciclovir. …
Number of citations: 31 www.sciencedirect.com
T Matthews, R Boehme - Reviews of infectious diseases, 1988 - academic.oup.com
… ganciclovir-MP- is rate-limiting for the synthesis of ganciclovir-TP. Subsequent phosphorylating reactions-producing ganciclovir-DP and ganciclovir… significant amounts of ganciclovir-MP …
Number of citations: 484 academic.oup.com
D Faulds, RC Heel - Drugs, 1990 - Springer
… maintenance therapy to prevent disease progression, as ganciclovir (like other antivirals) … frequently during ganciclovir administration but are usually reversible. Ganciclovir has not …
Number of citations: 570 link.springer.com
SA Spector, GF McKinley, JP Lalezari… - … England Journal of …, 1996 - Mass Medical Soc
… orally administered ganciclovir as a way to prevent CMV disease. … ganciclovir group (P = 0.14). Therapy with granulocyte colony-stimulating factor was more frequent in the ganciclovir …
Number of citations: 346 www.nejm.org
…, SA Spector, Ganciclovir Study Group - The American journal of …, 1987 - Elsevier
Ganciclovir is a congener of acyclovir with in vitro activity against cytomegalovirus. Ninety-seven patients with the acquired immune deficiency syndrome (AIDS) and a serious …
Number of citations: 202 www.sciencedirect.com
…, Ganciclovir Implant Study Group - … England Journal of …, 1997 - Mass Medical Soc
… with intravenous ganciclovir as among those treated with a ganciclovir … ganciclovir than with a ganciclovir implant (risk ratio, 0.5; P = 0.19). Patients treated with intravenous ganciclovir …
Number of citations: 352 www.nejm.org
…, Roche Ganciclovir Study Group - … England Journal of …, 1999 - Mass Medical Soc
… in the group assigned to the ganciclovir implant plus placebo, as … ganciclovir implant plus oral ganciclovir (P=0.002) and 19.6 percent in the group assigned to intravenous ganciclovir …
Number of citations: 565 www.nejm.org
A Markham, D Faulds - Drugs, 1994 - Springer
… Direct comparisons between ganciclovir and foscarnet in this indication are few… ganciclovir; maintenance therapy does not appear to be required in these latter 2 indications. Ganciclovir …
Number of citations: 269 link.springer.com
SA Spector, DF Busch, S Follansbee… - Journal of Infectious …, 1995 - academic.oup.com
A phase I/II study evaluated the pharmacokinetics, tolerability, and antiviral activity of oral ganciclovir in persons infected with human immunodeficiency virus (HIV). Oral bioavailability …
Number of citations: 112 academic.oup.com

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